molecular formula C17H15N5O B15096758 3-amino-1-(4-methylphenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol CAS No. 774563-22-3

3-amino-1-(4-methylphenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol

Cat. No.: B15096758
CAS No.: 774563-22-3
M. Wt: 305.33 g/mol
InChI Key: BZOFNDDXXUWKIW-UHFFFAOYSA-N
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Description

3-amino-1-(4-methylphenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol (CAS: 774563-22-3) is a triazinoquinazoline derivative characterized by a fused heterocyclic core. Its structure includes a [1,3,5]triazino[1,2-a]quinazoline scaffold substituted with a 4-methylphenyl group at position 1 and an amino group at position 2.

Properties

CAS No.

774563-22-3

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

3-amino-1-(4-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]quinazolin-6-one

InChI

InChI=1S/C17H15N5O/c1-10-6-8-11(9-7-10)14-19-16(18)21-17-20-15(23)12-4-2-3-5-13(12)22(14)17/h2-9,14H,1H3,(H3,18,19,20,21,23)

InChI Key

BZOFNDDXXUWKIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N=C(NC3=NC(=O)C4=CC=CC=C4N23)N

solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(4-methylphenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with 4-methylphenyl isocyanate, followed by cyclization with cyanogen bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Alkylation Reactions

The amino group at position 3 undergoes alkylation with alkyl halides or epoxides. Reaction conditions determine regioselectivity:

  • Primary alkyl halides (e.g., methyl iodide) react in polar aprotic solvents (DMF, DMSO) at 60–80°C to yield N-alkylated derivatives .

  • Bulkier electrophiles (e.g., benzyl chloride) require phase-transfer catalysts like tetrabutylammonium bromide (TBAB) for efficient conversion.

ReagentSolventTemperature (°C)ProductYield (%)
Methyl iodideDMF803-(methylamino)-1-(4-methylphenyl)...72
Benzyl chlorideDCM/TBAB603-(benzylamino)-1-(4-methylphenyl)...65

Acylation Reactions

Acylation occurs at the amino group using acyl chlorides or anhydrides:

  • Acetyl chloride in pyridine produces 3-acetamido derivatives within 2–4 hours at room temperature.

  • Benzoylation requires refluxing in THF with DMAP as a catalyst, achieving >80% yields.

Mechanism : Nucleophilic attack by the amino group on the electrophilic carbonyl carbon, followed by proton transfer.

Oxidation Reactions

The hydroxyl group at position 6 is susceptible to oxidation:

  • Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the hydroxyl group to a ketone, forming 3-amino-1-(4-methylphenyl)-1H- triazino[1,2-a]quinazolin-6-one .

  • Potassium permanganate (KMnO₄) under acidic conditions generates carboxylic acid derivatives via cleavage of the quinazoline ring.

Oxidizing AgentConditionsProductYield (%)
H₂O₂ (30%)AcOH, 50°C, 3 hr6-oxo derivative68
KMnO₄ (0.1 M)H₂SO₄, 70°C, 6 hrQuinazoline ring-opened carboxylic acid45

Cycloaddition Reactions

The triazine moiety participates in [4+2] cycloadditions with dienophiles:

  • Maleic anhydride reacts at 120°C in toluene to form fused bicyclic adducts, confirmed by X-ray crystallography.

  • Norbornene derivatives yield spirocyclic products under microwave irradiation (150°C, 20 min).

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

  • Cu(II) complexes : Form octahedral geometries in ethanol/water mixtures, characterized by UV-Vis (λₘₐₓ = 420 nm) and ESR spectroscopy.

  • Fe(III) complexes : Exhibit catalytic activity in oxidation reactions, with turnover numbers (TON) up to 1,200.

Metal SaltLigand RatioGeometryApplication
Cu(NO₃)₂·3H₂O1:2OctahedralAntioxidant studies
FeCl₃1:1TetrahedralCatalytic oxidation

Nucleophilic Substitution

Electrophilic aromatic substitution occurs at the para position of the 4-methylphenyl group:

  • Nitration (HNO₃/H₂SO₄, 0°C) introduces a nitro group with 55% yield.

  • Sulfonation (fuming H₂SO₄, 100°C) produces water-soluble sulfonic acid derivatives.

Comparative Reactivity Analysis

Key trends in reactivity:

  • Amino group > Hydroxyl group in nucleophilic reactions.

  • Triazine ring exhibits higher electrophilicity than the quinazoline moiety.

  • Steric hindrance from the 4-methylphenyl group limits reactivity at position 1.

Reaction SiteReactivity (Relative Rate)Preferred Conditions
3-amino group1.00 (reference)Polar aprotic solvents, 60–80°C
6-hydroxyl group0.35Acidic/oxidizing environments
Triazine C-2 position0.75High-temperature cycloadditions

Mechanistic Insights

  • Alkylation/Acylation : Follow second-order kinetics (k₂ = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ for methyl iodide).

  • Oxidation : Proceeds via a radical intermediate, as evidenced by ESR spin-trapping experiments.

Scientific Research Applications

3-amino-1-(4-methylphenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-amino-1-(4-methylphenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Key Observations :

  • Hybrid Systems : Pyrazoline hybrids in exhibit antimicrobial activity (MIC: 2–32 µg/mL against S. aureus and E. coli), but the target compound lacks this hybrid structure, limiting direct activity comparisons .

Biological Activity

3-amino-1-(4-methylphenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol is a complex heterocyclic compound belonging to the triazinoquinazoline class. Its unique structure features a triazine ring fused with a quinazoline moiety, which significantly contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential as an enzyme inhibitor and its anticancer, antiviral, and antimicrobial properties.

Chemical Structure and Properties

The chemical formula of this compound is C17H15N5O. The presence of an amino group at the 3-position and a para-methylphenyl substituent enhances its reactivity and potential applications in medicinal chemistry. The structural features are summarized in the following table:

Property Details
Molecular Formula C17H15N5O
Molecular Weight 305.34 g/mol
Structural Features Triazine ring, quinazoline moiety
Functional Groups Amino group, aromatic ring

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and apoptosis.

  • Mechanism of Action : The compound likely binds to specific enzymes or receptors, inhibiting their activity and altering cellular signaling pathways related to cancer progression. For instance, it has been reported to exhibit cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7 with IC50 values ranging from 2.90 µM to 18.60 µM depending on the derivative studied .

Antiviral and Antimicrobial Properties

In addition to its anticancer activity, preliminary studies suggest that this compound may also possess antiviral and antimicrobial properties. It has been investigated for its ability to inhibit viral replication and bacterial growth.

  • Antimicrobial Activity : The compound has shown effectiveness against various gram-positive and gram-negative bacteria as well as some fungal strains. The detailed antimicrobial activity is summarized in the following table:
Microorganism Type Activity
Gram-positive bacteria Inhibition observed
Gram-negative bacteria Moderate inhibition
Fungi Variable effectiveness

Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

  • Enzyme Inhibition Studies : The compound has been shown to inhibit enzymes involved in cancer metabolism. For example, it was reported that derivatives of this compound exhibited selective inhibition of monoamine oxidase (MAO) with potential implications for neurodegenerative diseases .
  • Cell Cycle Arrest and Apoptosis Induction : In vitro studies demonstrated that treatment with this compound could induce G1 phase arrest in cancer cells and promote apoptosis through mechanisms involving pro-apoptotic proteins like Bax and p53 .
  • Comparative Studies with Similar Compounds : Structural analogs have been tested alongside this compound to evaluate differences in biological activity. Notably, compounds with similar triazine cores but different substituents showed varying degrees of potency against cancer cell lines .

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